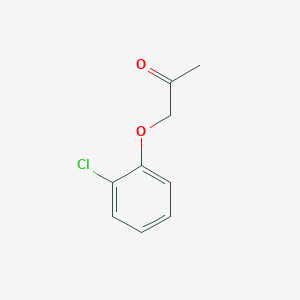

(2-Chloro-phenoxy)-acetone

Description

(2-Chloro-phenoxy)-acetone (CAS: Not explicitly provided in evidence) is a substituted acetophenone derivative characterized by a phenoxy group with a chlorine substituent at the ortho-position (2-position) and an acetone moiety. Its structural formula is C₆H₄Cl-O-CH₂-CO-CH₃, combining a chlorinated aromatic ring with a ketone functional group.

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

1-(2-chlorophenoxy)propan-2-one |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |

InChI Key |

SSXMWSSFAMRRMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations

The position of the chlorine atom on the phenoxy ring significantly alters chemical behavior. Key comparisons include:

Structural Insights :

Functional Group Variations

Acetamide vs. Acetone Derivatives

- 2-(2-Chlorophenoxy)acetamide: Replaces the ketone with an amide group, increasing hydrogen-bonding capacity and bioavailability. Used in antiviral drug development .

- This compound: The ketone group enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions) .

Dichloro Derivatives

- 2-(2,6-Dichlorophenoxy)acetic acid: A herbicidal agent with dual chlorine substituents, demonstrating higher herbicidal activity but lower thermal stability compared to mono-chloro analogues .

Pharmacological Potential

- Antimicrobial Activity: Chlorophenoxy derivatives exhibit structure-dependent efficacy. Ortho-chloro analogues show moderate activity against Gram-positive bacteria, while para-substituted variants are more effective against fungi .

- Anti-inflammatory Properties: Ketone-containing derivatives like this compound inhibit cyclooxygenase (COX) enzymes, comparable to ibuprofen derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.